molecular formula C2H2F3 B13423284 2,2,2-Trifluoroethyl radical CAS No. 3248-58-6

2,2,2-Trifluoroethyl radical

Cat. No.: B13423284
CAS No.: 3248-58-6
M. Wt: 83.03 g/mol
InChI Key: COLOHWPRNRVWPI-UHFFFAOYSA-N
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Description

The 2,2,2-Trifluoroethyl radical is a highly reactive chemical species with the molecular formula C₂H₂F₃. It is characterized by the presence of three fluorine atoms attached to the same carbon atom, making it a trifluoromethyl group. This radical is of significant interest in organic chemistry due to its unique electronic properties and its ability to participate in various chemical reactions .

Preparation Methods

The synthesis of the 2,2,2-Trifluoroethyl radical can be achieved through several methods. One common approach involves the use of trifluoroethyl iodide as a precursor. The radical can be generated by the homolytic cleavage of the C-I bond under photochemical or thermal conditions. Another method involves the use of trifluoroethyl bromide in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide .

Industrial production of the this compound often involves the use of continuous flow reactors to ensure a steady supply of the radical for various applications. The reaction conditions typically include elevated temperatures and the presence of radical initiators to facilitate the generation of the radical .

Chemical Reactions Analysis

The 2,2,2-Trifluoroethyl radical is known to undergo a variety of chemical reactions, including:

    Oxidation: The radical can be oxidized to form trifluoroacetic acid under specific conditions.

    Reduction: It can be reduced to form trifluoroethanol.

    Substitution: The radical can participate in substitution reactions, where it replaces a hydrogen atom in an organic molecule.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions include trifluoroacetic acid, trifluoroethanol, and various trifluoroethyl-substituted organic compounds .

Mechanism of Action

The mechanism by which the 2,2,2-Trifluoroethyl radical exerts its effects involves the formation of covalent bonds with target molecules. The radical can abstract hydrogen atoms from organic substrates, leading to the formation of new carbon-fluorine bonds. This process is facilitated by the high reactivity of the radical and its ability to stabilize the transition state through the electron-withdrawing effects of the fluorine atoms .

Comparison with Similar Compounds

The 2,2,2-Trifluoroethyl radical can be compared with other similar compounds such as the trifluoromethyl radical (CF₃) and the trifluoromethoxy radical (CF₃O). While all these radicals contain fluorine atoms, the this compound is unique in its ability to form stable carbon-fluorine bonds with a wide range of organic substrates. This makes it particularly valuable in the synthesis of fluorinated compounds with diverse applications .

Similar compounds include:

  • Trifluoromethyl radical (CF₃)
  • Trifluoromethoxy radical (CF₃O)
  • Trifluoromethylthio radical (CF₃S)

Each of these radicals has its own unique reactivity and applications, but the this compound stands out due to its versatility and stability in various chemical reactions .

Properties

CAS No.

3248-58-6

Molecular Formula

C2H2F3

Molecular Weight

83.03 g/mol

InChI

InChI=1S/C2H2F3/c1-2(3,4)5/h1H2

InChI Key

COLOHWPRNRVWPI-UHFFFAOYSA-N

Canonical SMILES

[CH2]C(F)(F)F

Origin of Product

United States

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